molecular formula C9H8N2O3 B15378901 Methyl 6-hydroxy-1H-indazole-5-carboxylate

Methyl 6-hydroxy-1H-indazole-5-carboxylate

Cat. No.: B15378901
M. Wt: 192.17 g/mol
InChI Key: CSFVHSINOYLNEF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1H-indazole-5-carboxylate (CAS 2665660-81-9) is a heterocyclic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It features a hydroxyl (-OH) group at position 6 of the indazole ring and a methyl ester (-COOCH₃) at position 4. Its hazard profile includes warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

The indazole core is notable for its applications in medicinal chemistry, particularly in drug discovery, due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-hydroxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-4-10-11-7(5)3-8(6)12/h2-4,12H,1H3,(H,10,11)

InChI Key

CSFVHSINOYLNEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Differences vs. Target Compound
Methyl 3-iodo-1H-indazole-5-carboxylate 885271-25-0 Iodo at position 3 C₉H₇IN₂O₂ 0.98 Electron-withdrawing iodine enhances reactivity; higher molecular weight (318.07 g/mol)
Methyl 1H-indazole-5-carboxylate 473416-12-5 No hydroxyl group at position 6 C₉H₈N₂O₂ 0.80 Lacks hydroxyl, reducing polarity and hydrogen-bonding capacity
Methyl 1-methyl-1H-indazole-5-carboxylate 1092351-82-0 N1-methylation C₁₀H₁₀N₂O₂ 0.93 Methylation at N1 alters electronic distribution and steric hindrance
Ethyl 5-methoxy-1H-indazole-6-carboxylate 1403766-78-8 Methoxy at position 5, ethyl ester C₁₁H₁₂N₂O₃ N/A Methoxy group increases lipophilicity; ethyl ester extends alkyl chain
6-Methyl-5-nitro-1H-indazole 81115-43-7 Nitro at position 5, methyl at 6 C₈H₇N₃O₂ N/A Nitro group introduces strong electron-withdrawing effects; higher toxicity risk

Physical and Chemical Properties

  • Solubility: The hydroxyl group in Methyl 6-hydroxy-1H-indazole-5-carboxylate enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like Methyl 1H-indazole-5-carboxylate .
  • Stability : The methyl ester group confers moderate stability under dry conditions, whereas nitro-substituted analogues (e.g., 6-Methyl-5-nitro-1H-indazole) may exhibit higher reactivity and instability due to the nitro moiety .
  • Boiling Point : Data for the target compound are unavailable, but methyl esters generally have lower boiling points than carboxylic acids and higher than alcohols .

Hydrogen Bonding and Crystallography

The hydroxyl group at position 6 enables strong hydrogen-bonding interactions, influencing crystal packing and molecular aggregation. In contrast, methoxy or halogenated derivatives (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate) rely on weaker van der Waals or halogen-bonding interactions . Crystallographic studies using SHELX software have resolved such structural nuances in related indazole derivatives .

Hazard Profiles

  • Target Compound : Moderate hazards (H302, H315, H319, H335) .
  • Iodo/Nitro Analogues : Likely higher toxicity due to heavy atom (iodine) or reactive nitro group effects .

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